3-Chloro-4-fluoro-2-methoxyphenylboronic acid
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Overview
Description
3-Chloro-4-fluoro-2-methoxyphenylboronic acid is an organic compound with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-methoxyphenylboronic acid typically involves the reaction of 3-chloro-4-fluoro-2-methoxyphenylboronic ester with a suitable boron reagent under controlled conditions . One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in coupling reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-4-fluoro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The presence of chloro, fluoro, and methoxy substituents on the phenyl ring influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
3-Chloro-4-fluoro-2-methoxyphenylboronic acid can be compared with other boronic acid derivatives, such as:
4-Methoxyphenylboronic acid: Lacks the chloro and fluoro substituents, resulting in different reactivity and selectivity in coupling reactions.
4-Fluoro-2-methoxyphenylboronic acid: Similar structure but without the chloro substituent, leading to variations in chemical behavior.
3-Chloro-4-methoxyphenylboronic acid: Contains a chloro substituent but lacks the fluoro group, affecting its reactivity in certain reactions.
The unique combination of chloro, fluoro, and methoxy substituents in this compound imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3-chloro-4-fluoro-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHHZAMLLGIUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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